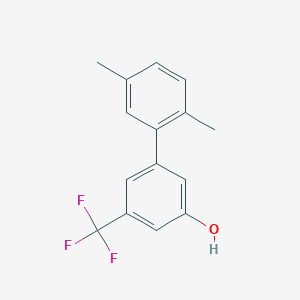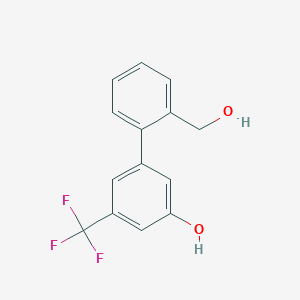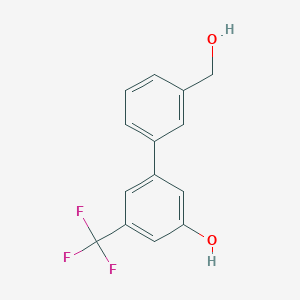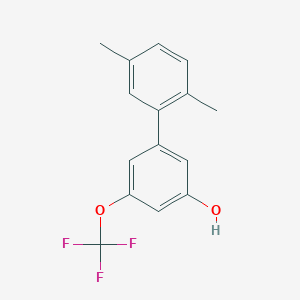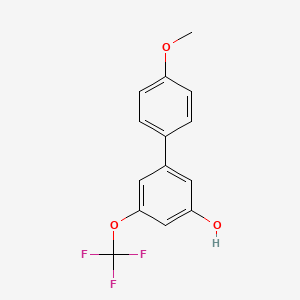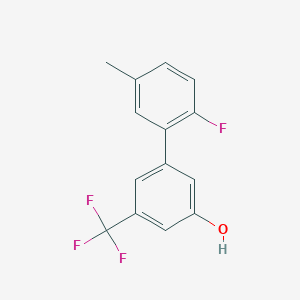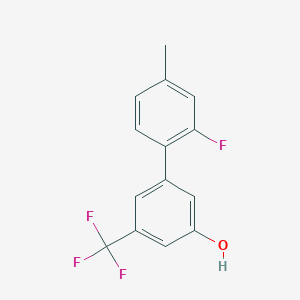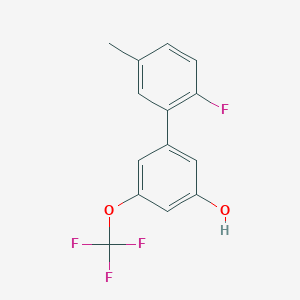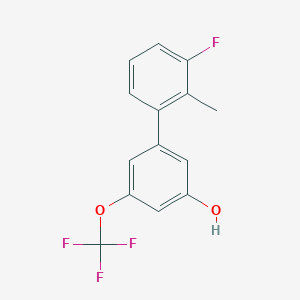
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP-3-TFMP) is a chemical compound with a wide range of uses in scientific research. It is an organofluorine compound, and its unique properties make it suitable for a variety of applications.
Wissenschaftliche Forschungsanwendungen
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the preparation of fluorinated compounds. It is also used in the study of enzyme-catalyzed reactions, in the study of enzyme-inhibitor interactions, and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood, but it is believed to involve the formation of a complex between the compound and the enzyme. This complex then binds to the enzyme’s active site and prevents the enzyme from catalyzing the reaction. The formation of the complex is believed to be reversible, which allows the compound to be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, it is known that the compound is not toxic and does not have any significant side effects. It has been shown to inhibit certain enzymes, and it is believed that this inhibition may be responsible for the compound’s effects on biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% has several advantages for use in laboratory experiments. It is non-toxic, readily available, and has a low cost. It is also relatively easy to synthesize and can be used in a variety of scientific research applications. However, the compound is not very stable and can decompose upon prolonged exposure to light or heat. Additionally, the compound is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% are numerous. Further research is needed to better understand the compound’s mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, the compound could be used in the development of new pharmaceuticals and as a reagent in organic synthesis. Additionally, the compound could be used to develop new catalysts for the preparation of fluorinated compounds. Finally, the compound could be used in the study of enzyme-catalyzed reactions, enzyme-inhibitor interactions, and drug metabolism.
Synthesemethoden
The synthesis of 5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol, 95% begins with the reaction of 3-methoxyphenol with trifluoroacetic anhydride in the presence of a base. The reaction is carried out at room temperature, and the product is then purified by recrystallization. The compound can also be synthesized by the reaction of 3-methoxyphenol with trifluoroacetic acid in the presence of a base. The reaction is carried out at room temperature, and the product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3/c1-19-12-4-2-3-9(6-12)10-5-11(18)8-13(7-10)20-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRSFHTUUGLYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686545 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261948-86-0 |
Source


|
| Record name | 3'-Methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


